molecular formula C12H12F3N3O2 B2419738 5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 505054-57-9

5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2419738
CAS No.: 505054-57-9
M. Wt: 287.242
InChI Key: DIAQPHDOZXOALC-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a key synthetic intermediate in the development of targeted oncology therapeutics. Its primary research application is in the construction of covalent inhibitors specific to the KRAS G12C mutant protein, a challenging and historically "undruggable" target implicated in a significant proportion of pancreatic, lung, and colorectal cancers. This pyrazolopyrimidine scaffold serves as the core structure in potent compounds like MRTX849 (Adagrasib), which functions by trapping the oncogenic KRAS G12C protein in its inactive GDP-bound state, thereby inhibiting downstream proliferative signaling pathways such as MAPK. Researchers utilize this carboxylic acid derivative to explore structure-activity relationships and optimize drug-like properties, including binding affinity and selectivity, making it an indispensable tool for advancing discovery efforts in KRAS-driven cancer research . The compound is listed as a critical intermediate by multiple suppliers of pharmaceutical building blocks .

Properties

IUPAC Name

5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2/c1-11(2,3)7-5-8(12(13,14)15)18-9(16-7)4-6(17-18)10(19)20/h4-5H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAQPHDOZXOALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target being studied.

Biological Activity

5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 505054-57-9) is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12H12F3N3O2
  • Molecular Weight : 287.238 g/mol
  • MDL Number : MFCD02736940

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The specific compound in focus has shown promising results in various assays.

Anti-Cancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxic effects against multiple cancer cell lines:
    • MCF7 (Breast Cancer) : GI50 = 3.79 µM
    • NCI-H460 (Lung Cancer) : LC50 = 42.30 µM
    • SF-268 (Brain Cancer) : TGI = 12.50 µM .

These values indicate that the compound effectively inhibits cell growth and induces cytotoxicity at relatively low concentrations.

Anti-Inflammatory Activity

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been documented:

  • COX Inhibition : The compound exhibited selective inhibition of COX-2 with IC50 values ranging from 0.02 to 0.04 µM, suggesting its potential as an anti-inflammatory agent with reduced side effects compared to traditional NSAIDs .

Data Tables

Activity Type Cell Line GI50/TGI/LC50 (µM) Reference
CytotoxicityMCF73.79
CytotoxicityNCI-H46042.30
CytotoxicitySF-26812.50
COX-2 InhibitionN/A0.02 - 0.04

Case Studies

  • Study on Anticancer Properties :
    A recent study evaluated the anticancer efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. The results indicated significant inhibition of cell proliferation in MCF7 and NCI-H460 cell lines, with mechanisms involving apoptosis and cell cycle arrest being explored .
  • Anti-inflammatory Efficacy :
    Another investigation focused on the anti-inflammatory activity of similar compounds, where the target compound showed promising results in reducing edema in animal models, indicating its potential therapeutic application for inflammatory diseases .

Discussion

The biological activity of this compound suggests it could serve as a lead compound for drug development targeting cancer and inflammatory diseases. Its selective inhibition of COX-2 presents an opportunity for developing safer anti-inflammatory medications.

Q & A

Basic: What are the key synthetic strategies for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are they adapted for this compound?

Methodological Answer:
The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization reactions. For example, 5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives can be prepared by refluxing aminopyrazole precursors with trifluoromethyl-containing enaminones or acrylonitriles in pyridine or 1,4-dioxane . Key steps include:

  • Cyclization : Heating precursors (e.g., aminopyrazoles) with trifluoromethyl ketones or nitriles under inert atmospheres .
  • Functionalization : Introducing tert-butyl groups via Boc-protected intermediates, followed by deprotection .
  • Purification : Recrystallization from ethanol, DMF, or dioxane to isolate pure products .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:
Structural validation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., tert-butyl at C5, trifluoromethyl at C7) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis to resolve spatial arrangements, particularly for sterically hindered groups like tert-butyl .

Advanced: How can reaction yields be optimized for coupling reactions involving trifluoromethyl groups?

Methodological Answer:
Optimization strategies include:

  • Catalyst Selection : Using PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) as a coupling agent to enhance trifluoromethyl incorporation .
  • Solvent Effects : Employing 1,4-dioxane or DMF to stabilize intermediates and improve solubility .
  • Temperature Control : Refluxing at 110–120°C for 12–24 hours to ensure complete cyclization .
  • Purification : Gradient column chromatography or preparative TLC (e.g., CHCl3_3/MeOH 9:1) to remove unreacted precursors .

Advanced: How should researchers resolve contradictions between experimental and theoretical spectroscopic data?

Methodological Answer:
Contradictions (e.g., unexpected 1^1H NMR shifts) can be addressed by:

  • Deuterated Solvents : Using DMSO-d6_6 or CDCl3_3 to eliminate solvent interference .
  • 2D NMR Techniques : NOESY or HSQC to confirm spatial proximity of substituents (e.g., tert-butyl and trifluoromethyl groups) .
  • Cross-Validation : Comparing with X-ray crystallographic data to verify bond lengths and angles .

Advanced: What strategies improve aqueous solubility for in vitro biological assays?

Methodological Answer:
For enhanced solubility:

  • Salt Formation : Convert the carboxylic acid moiety to sodium or potassium salts .
  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .
  • Pro-drug Derivatives : Introduce hydrophilic groups (e.g., PEG chains) at the carboxylic acid position .

Advanced: How can structure-activity relationships (SAR) be explored for enzyme inhibition?

Methodological Answer:
SAR studies involve:

  • Substituent Variation : Synthesizing analogs with modified tert-butyl or trifluoromethyl groups to assess steric/electronic effects .
  • Biochemical Assays : Testing inhibition against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
  • Computational Modeling : Docking studies (e.g., AutoDock) to predict binding interactions with enzyme active sites .

Advanced: What are the thermal stability and storage recommendations for this compound?

Methodological Answer:

  • Thermal Stability : Avoid temperatures >100°C, as trifluoromethyl groups may decompose under prolonged heating .
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the carboxylic acid group .

Advanced: How does the tert-butyl group influence crystallographic packing and polymorphism?

Methodological Answer:
The bulky tert-butyl group:

  • Disrupts Symmetry : Reduces crystal symmetry, leading to triclinic or monoclinic systems .
  • Affects Solubility : Increases hydrophobic interactions, reducing solubility in polar solvents .
  • Polymorphism Screening : Use solvent-drop grinding or slow evaporation from ethanol/water mixtures to isolate stable polymorphs .

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